Tfm-4AS-1
Overview
Description
Tfm-4AS-1 is a potent selective androgen receptor modulator (SARM) with a chemical name of (1 S ,3a S ,3b S ,5a R ,9a R ,9b S ,11aS)-6,9a,11a-Trimethyl-7-oxo- N - [2- (trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1 H -indeno [5,4- f ]quinoline-1-carboxamide1. It exhibits limited effects on reproductive tissues and sebaceous glands12.
Synthesis Analysis
The synthesis of Tfm-4AS-1 is not explicitly mentioned in the search results. However, it is described as a structurally similar 4-aza-steroidal androgen receptor (AR) ligand3.Molecular Structure Analysis
The molecular formula of Tfm-4AS-1 is C27H33F3N2O24. The compound is a steroidal molecule1. The InChIKey is YFBLEKKYWFJKBP-JZFZSVFHSA-N4.
Chemical Reactions Analysis
Tfm-4AS-1 is a partial agonist of the androgen receptor (AR). It promotes the buildup of bone and muscle mass while having reduced effects on reproductive organs and sebaceous glands56. It also inhibits rat 5 α-reductase enzymes type I and type II56.Physical And Chemical Properties Analysis
The molecular weight of Tfm-4AS-1 is 474.56 g/mol4. Other physical and chemical properties such as solubility, storage conditions, and purity are not explicitly mentioned in the search results.
Scientific Research Applications
- Schmidt et al. (2009) describe two structurally similar 4-aza-steroidal androgen receptor ligands, Cl-4AS-1 and TFM-4AS-1. TFM-4AS-1 is identified as a potent androgen receptor ligand that behaves as a gene-selective agonist, inducing gene expression selectively, which manifests as tissue-selectivity. This study highlights TFM-4AS-1's potential in promoting the accrual of bone and muscle mass while having reduced effects on reproductive organs and sebaceous glands, thus differing from the more general effects of traditional androgens like 5α-dihydrotestosterone (DHT) (Schmidt et al., 2009).
Safety And Hazards
The safety and hazards of Tfm-4AS-1 are not explicitly mentioned in the search results. However, it is important to note that Tfm-4AS-1 is intended for research use only7.
Future Directions
Tfm-4AS-1 shows tissue-selective androgenic effects; it promotes the accumulation of bone and muscle mass and has reduced effects in reproductive tissues and sebaceous glands8. A structurally related and more advanced version of Tfm-4AS-1, MK-0773, was developed and pursued for potential pharmaceutical use8.
properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F3N2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(33)32(22)3)17(25)9-10-20(25)24(34)31-21-7-5-4-6-19(21)27(28,29)30/h4-7,13,15-18,20,22H,8-12,14H2,1-3H3,(H,31,34)/t16-,17-,18-,20+,22+,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBLEKKYWFJKBP-JZFZSVFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4C(F)(F)F)CCC5C3(C=CC(=O)N5C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tfm-4AS-1 |
Citations
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